molecular formula C18H27ClN2O2 B592170 tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate hydrochloride CAS No. 889139-52-0

tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate hydrochloride

Cat. No. B592170
M. Wt: 338.876
InChI Key: VZPJVDIMBQBNBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate hydrochloride is a useful research compound. Its molecular formula is C18H27ClN2O2 and its molecular weight is 338.876. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Routes and Chemical Synthesis

One of the primary applications of tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate hydrochloride and related compounds is in the synthesis of complex molecules. For example, the compound has been mentioned in the context of synthesizing vandetanib, an anti-cancer drug, where it plays a role in various synthetic routes offering high yields and commercial value for industrial production (Mi, 2015). Similarly, the synthesis of spiropiperidines, which includes compounds like tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate hydrochloride, has been reviewed, highlighting their popularity in drug discovery programs due to their exploration of new areas of three-dimensional chemical space (Griggs, Tape, & Clarke, 2018).

Pharmacological Significance

Isoquinoline derivatives, including those structurally related to tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate hydrochloride, exhibit a wide range of biological activities. These activities include anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial effects, and more. This broad spectrum of potential therapeutic applications underscores the compound's importance in modern therapeutics (Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).

Environmental and Analytical Applications

The tert-butyl group is a common motif in synthetic phenolic antioxidants (SPAs), which are widely used in various industrial and commercial products to prolong shelf life by retarding oxidative reactions. Research into SPAs, including compounds with tert-butyl groups, has shed light on their environmental occurrence, human exposure, and toxicity, providing important insights for future studies aimed at reducing potential environmental pollution and human health risks (Liu & Mabury, 2020).

properties

IUPAC Name

tert-butyl spiro[1,3-dihydroisoquinoline-4,4'-piperidine]-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2.ClH/c1-17(2,3)22-16(21)20-12-14-6-4-5-7-15(14)18(13-20)8-10-19-11-9-18;/h4-7,19H,8-13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPJVDIMBQBNBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C3(C1)CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678293
Record name tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate hydrochloride

CAS RN

889139-52-0
Record name tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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